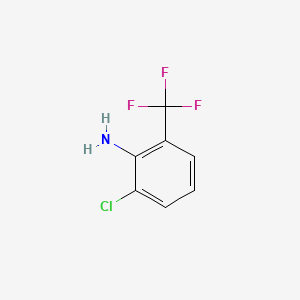

2-Chloro-6-(trifluoromethyl)aniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRRSPQJZRCMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195817 | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-94-3 | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role in Medicinal Chemistry

The structural motif of 2-Chloro-6-(trifluoromethyl)aniline is a key component in the design of new pharmaceutical agents. ontosight.ai The presence of both the trifluoromethyl group and the chlorine atom can enhance the biological activity and pharmacokinetic properties of a drug candidate. mdpi.com For instance, these groups can improve a molecule's binding affinity to its target protein and increase its resistance to metabolic breakdown. mdpi.com Researchers are actively exploring the use of this aniline (B41778) derivative to synthesize novel compounds with potential applications in treating a range of diseases.

Utility in Agrochemical Synthesis

In the field of agrochemicals, 2-Chloro-6-(trifluoromethyl)aniline serves as a crucial building block for the development of modern pesticides and herbicides. ontosight.aiontosight.ai The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals, contributing to their potency and effectiveness. wikipedia.orgsemanticscholar.org The specific substitution pattern of this compound allows for the creation of agrochemicals with high selectivity, targeting specific pests or weeds while minimizing harm to non-target organisms and the environment.

Overview of Research Trajectories for 2 Chloro 6 Trifluoromethyl Aniline

2-Chloro-6-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various biologically active compounds. ontosight.ai Its unique substitution pattern, with a chlorine atom and a trifluoromethyl group flanking an amino group, makes it a sought-after precursor in both medicinal and agrochemical research. ontosight.aiontosight.ai Research efforts are focused on utilizing this compound to create novel herbicides, pesticides, and pharmaceutical agents. ontosight.aiontosight.ai The specific arrangement of the substituents allows for the targeted synthesis of molecules with desired biological activities. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5ClF3N |

| Molecular Weight | 195.57 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 39°C to 40°C at 0.1 mmHg |

| Density | 1.42 g/mL |

| Refractive Index | 1.4955-1.5005 at 20°C |

Note: The data in this table is compiled from various sources. thermofisher.comfishersci.nouni.luchemscene.com

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.04 (s, 2 H, H) |

| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ = 138.1 (q, J= 31 Hz, C-2), 131.3 (q, J= 35 Hz, C-5), 127.2 (br s, C-4), 122.5 (q, J= 273 Hz, C-6), 122.0 (q, J = 275 Hz, C-3), 94.7 (s, C-1) |

| Mass Spectrometry (FAB-MS) | m/z 283 (M+), 285 (M+2) |

Note: The provided NMR data is for a structurally related compound, 2,4,6-tris(trifluoromethyl)aniline, and is included for illustrative purposes. researchgate.net The mass spectrometry data corresponds to N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. researchgate.net

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various chemical routes. One common method involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com Another approach starts with the halogenation of 4-chlorobenzotrifluoride, followed by an amination reaction. google.com The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.

The reactivity of this compound is largely dictated by the interplay of its functional groups. The amino group can undergo a variety of reactions, including acylation and alkylation. The aromatic ring is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.

Applications of this compound in Academic Research

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 2-Chloro-6-(trifluoromethyl)aniline reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of a related compound, 2-chloro-5-(trifluoromethyl)aniline, using density functional theory (DFT) at the B3LYP/6-31G(3df, 3pd) level, shows that the C-F bond lengths range from 1.3465 to 1.3519 Å. researchgate.netsigmaaldrich.com The N-H stretching vibrations in aniline (B41778) derivatives are typically observed in the region of 3300-3500 cm⁻¹. The precise frequencies can be influenced by intra- and intermolecular hydrogen bonding. The presence of the electron-withdrawing trifluoromethyl and chloro groups influences the electron density on the benzene (B151609) ring and the amino group, which in turn affects the vibrational frequencies of the C-N, C-Cl, and C-F bonds, as well as the aromatic C-C stretching and C-H bending modes. Computational studies on similar molecules, such as 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, have utilized HF/6-31G(d,p) and B3LYP/6-31G(d,p) methods to assign the fundamental vibrational modes observed in their FTIR and FT-Raman spectra. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For aniline derivatives, the C-C stretching modes of the phenyl group are expected between 1200 and 1650 cm⁻¹. researchgate.net The symmetric and asymmetric stretching and bending vibrations of the CF3 group are also prominent features in the Raman spectrum. Studies on related molecules like 2-(trifluoromethyl)aniline (B126271) have recorded FT-Raman spectra in the 4000–100 cm⁻¹ range to facilitate a comprehensive vibrational assignment, often aided by quantum chemical calculations. researchgate.net The analysis of the Raman spectrum of this compound allows for a more complete picture of its vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and electronic environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides information about the aromatic and amino protons. For a similar compound, 2-butylthioaniline, the aromatic protons appear in the range of 6.65–7.15 ppm. researchgate.netresearchgate.net The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl substituents. The amino group protons typically appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbon atom attached to the highly electronegative trifluoromethyl group is expected to show a significant downfield shift. For instance, the ¹³C NMR chemical shift for the trifluoromethyl anion (CF₃⁻) is observed at a surprisingly large value of 175.0 ppm. nih.gov In aromatic amines, the chemical shifts of the ring carbons provide insight into the electronic effects of the substituents. mdpi.com For 2-chloro-6-methylaniline, signals for the aromatic carbons were observed between 118.5 and 141.4 ppm. researchgate.net The carbon atoms bonded to the chlorine and amino groups also exhibit characteristic chemical shifts.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-Cl | ~125-135 |

| C-CF₃ | ~120-130 (quartet due to C-F coupling) |

| C-NH₂ | ~140-150 |

| Aromatic CH | ~115-130 |

Note: The predicted chemical shift ranges are approximate and based on general principles and data from related compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Metabolic Studies

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The trifluoromethyl group in this compound provides a distinct signal in the ¹⁹F NMR spectrum, making it a useful probe in various applications, including metabolic studies. nih.gov The chemical shift of the CF₃ group is sensitive to its local environment. For example, in a study involving a 2-trifluoromethylaniline derivative incorporated into an oligonucleotide, the ¹⁹F NMR signal was observed at -62.28 ppm. acs.org This sensitivity allows for the monitoring of the compound's interactions and transformations in biological systems. Changes in the ¹⁹F chemical shift can indicate binding to macromolecules or enzymatic modification, providing valuable information on metabolic pathways and mechanisms of action.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Properties

No experimental or theoretical UV-Vis absorption spectra for this compound have been reported in the surveyed scientific literature. This information is crucial for understanding the electronic transitions within the molecule, including promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Without such data, a detailed analysis of its electronic properties remains uncharacterized.

Quantum Chemical Computations

Detailed quantum chemical computations for this compound are not available in the public domain. While extensive research exists for its isomers, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and 2-chloro-5-(trifluoromethyl)aniline, these findings cannot be extrapolated to the 2-chloro-6-(trifluoromethyl) isomer due to the significant influence of substituent positioning on molecular geometry, electronic structure, and other properties.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Properties

There are no published studies detailing the optimized molecular structure (bond lengths, bond angles) or the theoretical vibrational frequencies (FT-IR, Raman) of this compound using Density Functional Theory (DFT) methods.

Ab Initio Methods in Electronic Structure Calculations

Similarly, reports on the use of ab initio methods, such as Hartree-Fock, for electronic structure calculations of this specific compound are absent from the literature.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Determinations

The energies of the HOMO and LUMO, and the resultant energy gap, have not been calculated or reported for this compound. This data is essential for assessing the molecule's kinetic stability and chemical reactivity.

Derivation of Thermodynamic Parameters

Computational studies deriving thermodynamic parameters such as standard enthalpy, entropy, and heat capacity for this compound have not been identified.

Prediction of Non-Linear Optical (NLO) Properties

There is no available research on the predicted non-linear optical (NLO) properties, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), for this compound. Such studies on its isomers suggest that aniline derivatives can possess NLO properties, but specific values for this compound are unknown.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the electronic distribution within a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, which is crucial for understanding a molecule's reactivity, intermolecular interactions, and physicochemical properties. The MEP map is color-coded to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would be influenced by the electron-withdrawing nature of the chlorine atom and the trifluoromethyl (-CF3) group, as well as the electron-donating character of the amino (-NH2) group. Theoretical studies on related halogenated anilines and compounds with trifluoromethyl groups provide insights into what might be expected for this specific molecule.

Detailed Research Findings:

Although a dedicated study on this compound's MEP is not available, research on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, has utilized DFT methods (like B3LYP with various basis sets) for comprehensive vibrational and electronic property analysis. These studies confirm the significant influence of the -CF3 group on the molecule's electronic structure.

In a hypothetical MEP analysis of this compound, one would anticipate the following:

Negative Potential Regions: The most negative electrostatic potential would likely be concentrated around the nitrogen atom of the amino group due to the lone pair of electrons. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential due to their high electronegativity. These regions would be the primary sites for electrophilic interactions.

Positive Potential Regions: The hydrogen atoms of the amino group would exhibit a positive potential, making them potential sites for hydrogen bonding. The aromatic ring's hydrogen atoms would also show positive potential.

Influence of Substituents: The presence of the electron-withdrawing chlorine and trifluoromethyl groups would generally lower the electron density of the benzene ring compared to aniline itself. This effect would be modulated by the electron-donating amino group. The interplay of these substituents would create a complex and informative MEP map, highlighting the molecule's reactivity towards different chemical species.

Data Table: Predicted MEP Characteristics of this compound

The following table outlines the expected characteristics of the Molecular Electrostatic Potential surface of this compound based on the known electronic effects of its constituent functional groups. The potential values are qualitative predictions.

| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Implication for Reactivity |

| Amino Group (Nitrogen) | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Amino Group (Hydrogens) | Strongly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Trifluoromethyl Group (Fluorines) | Negative | Red-Orange | Potential for intermolecular interactions |

| Chlorine Atom | Moderately Negative | Yellow-Orange | Contributes to overall electron withdrawal |

| Aromatic Ring | Varied (less negative than aniline) | Green-Yellow | General reactivity influenced by all substituents |

It is important to emphasize that the data presented here is predictive and based on established principles of computational chemistry. A definitive MEP analysis would require specific DFT calculations for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Molecular Architectures

The strategic placement of chloro and trifluoromethyl substituents on the aniline (B41778) ring makes 2-Chloro-6-(trifluoromethyl)aniline a key intermediate for constructing intricate molecular frameworks. These substituents influence the reactivity and biological activity of the resulting compounds, providing a powerful tool for chemists in various fields. unb.ca

Intermediate Synthesis in Pharmaceutical Research

In pharmaceutical research, the trifluoromethyl group is a well-regarded moiety known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com While specific drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural analogues are crucial in the synthesis of major pharmaceuticals. For instance, the closely related compound, 2-chloro-6-methylaniline, serves as a starting material for the production of dasatinib, a tyrosine kinase inhibitor used in cancer therapy, and for indazole derivatives with anti-breast cancer activity. google.com

The trifluoromethylaniline scaffold is also integral to the development of anti-inflammatory drugs. For example, derivatives of celecoxib, a selective COX-2 inhibitor, incorporate a trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide structure. mdpi.comnih.gov The synthesis of such pyrazole-based structures often involves the reaction of a substituted aniline or hydrazine (B178648) with a diketone, a pathway where this compound could serve as a valuable precursor. nih.govacs.org The presence of the chloro and trifluoromethyl groups can be leveraged to fine-tune the electronic and steric properties of the final active pharmaceutical ingredient (API).

Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Anilines

| Starting Material (Analogue) | Pharmaceutical Class | Example Drug/Target |

|---|---|---|

| 2-Chloro-6-methylaniline | Tyrosine Kinase Inhibitor | Dasatinib google.com |

| 2-Chloro-6-methylaniline | Anti-cancer Agent | Indazole derivatives google.com |

| 4-Aminosulfonylphenyl Hydrazine | COX-2 Inhibitor | Celecoxib mdpi.comnih.gov |

Precursor Development for Agrochemical Compounds

The agrochemical industry heavily utilizes halogenated and trifluoromethyl-substituted aromatic compounds to create potent and selective herbicides, insecticides, and fungicides. This compound is a direct precursor or a close analogue to intermediates used in the synthesis of several key agrochemicals.

A prominent example is its connection to the insecticide fipronil. The synthesis of fipronil, a broad-spectrum phenylpyrazole insecticide, relies on the intermediate 2,6-dichloro-4-(trifluoromethyl)aniline. google.com This intermediate is structurally very similar to this compound, differing by only one chlorine atom. The synthesis involves the diazotization of the aniline followed by reaction with other precursors to form the core pyrazole (B372694) structure of fipronil. researchgate.net

Furthermore, patent literature reveals the use of structurally related building blocks in the creation of modern herbicides. For example, herbicidal compositions have been developed that include N-[2-chloro-6-(trifluoromethyl)benzyl] derivatives, which can be synthesized from the target aniline via reduction of a corresponding nitrile or other functional group transformations. googleapis.com These compounds are often part of formulations designed for improved uptake and rainfastness. googleapis.com

Table 2: Agrochemicals Synthesized from Structurally Similar Anilines

| Precursor (or Analogue) | Agrochemical Type | Target Compound/Class |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Insecticide | Fipronil google.com |

| N-[2-chloro-6-(trifluoromethyl)benzyl] derivatives | Herbicide | Pyrazole-4-carboxamides googleapis.com |

Production of Specialty Chemicals

Beyond life sciences, this compound serves as a valuable intermediate in the production of specialty chemicals, particularly dyes and pigments. The primary amino group on the aniline ring is readily converted into a diazonium salt upon treatment with nitrous acid at low temperatures. nih.govyoutube.com This process, known as diazotization, is the first step in the synthesis of a vast class of compounds known as azo dyes. unb.ca

The resulting diazonium salt is an electrophile that can react with electron-rich coupling components, such as phenols, naphthols, or other anilines, in an electrophilic aromatic substitution reaction. nih.gov This "azo coupling" reaction forms a stable azo bond (–N=N–), which is a powerful chromophore responsible for the vibrant colors of these dyes. By carefully selecting the aniline derivative and the coupling partner, a wide spectrum of colors can be achieved. For instance, novel benzothiazole-based azo dyes have been synthesized by coupling diazotized substituted anilines with pyrazolone (B3327878) derivatives. acu.edu.innih.gov The chloro and trifluoromethyl groups on the this compound backbone can enhance the stability and modify the final color of the resulting dye.

Development of Novel Materials

The unique properties of this compound also make it a candidate for incorporation into advanced materials, such as high-performance polymers. The introduction of fluorine-containing groups into polymer backbones is a well-established strategy for imparting unique characteristics.

Incorporation into Polymeric Systems for Unique Properties

The functional groups on this compound allow it to be used as a monomer or a modifying agent in polymerization reactions. The amino group can react with acyl chlorides or carboxylic acids to form polyamides, or with anhydrides to form polyimides. These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

The presence of the trifluoromethyl group in the polymer structure can significantly enhance properties such as:

Thermal Stability: The strong carbon-fluorine bond increases the energy required to break down the polymer.

Chemical Resistance: The fluorine atoms create a non-stick, low-energy surface that is resistant to chemical attack.

Hydrophobicity: The CF₃ group is highly hydrophobic, leading to materials with low water absorption.

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them suitable for electronics applications.

Recent advances in organic synthesis have opened new avenues for creating functional monomers from anilines. For example, a novel method for the trifluoromethylarylation of alkenes using anilines has been developed, which proceeds without the need for transition metals or photocatalysts. nih.govnih.gov This type of reaction could be employed to synthesize novel polymerizable monomers from this compound, embedding its unique structural and electronic features into new polymeric systems with tailored properties.

Biological and Environmental Research Perspectives

Investigations into Biological Activity and Mechanisms

The unique structure of 2-Chloro-6-(trifluoromethyl)aniline, featuring both a chlorine atom and a highly electronegative trifluoromethyl group on the aniline (B41778) ring, has prompted investigations into its biological effects. ontosight.ai Research into related fluorinated anilines provides a framework for understanding its potential interactions within biological systems.

The biological activity of fluorinated anilines is closely linked to their chemical properties. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This can enhance the reactivity of the compound in nucleophilic aromatic substitution reactions. The mechanism of action for the related 2-(Trifluoromethyl)aniline (B126271), for instance, involves its participation in such reactions, where the trifluoromethyl group makes the aromatic ring more susceptible to attack by nucleophiles.

Research into the biodehalogenation of fluorinated anilines using liver microsomes has identified several pathways that lead to interaction with biomolecules. One primary route involves monooxygenation at a fluorinated position, which releases a fluoride (B91410) anion and forms a reactive quinoneimine. This highly reactive metabolite, rather than a more stable hydroxyaniline, is the primary product. nih.gov This quinoneimine can then bind to proteins. A second pathway also involves the formation of a fluoro-containing (semi)quinoneimine metabolite, which then binds to proteins. nih.gov A third mechanism proceeds through the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen, forming a reactive semiquinoneimine intermediate that can dimerize, polymerize, or bind to proteins. nih.gov These pathways all represent bioactivation processes, and the reactivity of the resulting intermediates increases with a higher number of fluoro-substituents. nih.gov

The antimicrobial potential of halogenated anilines is an active area of study. The introduction of fluorine atoms into organic molecules is known to often cause dramatic changes in their biological profiles due to high electronegativity and increased lipid solubility. psu.edu

Studies on various aniline derivatives have demonstrated notable antibacterial and antibiofilm properties. For example, the trifluoro-anilines 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.gov These compounds were found to inhibit the growth of planktonic cells and effectively suppress biofilm formation in a dose-dependent manner. nih.govnih.gov The mechanism for this activity was reported to involve significant damage to the bacterial cell membrane, leading to rapid bactericidal effects. nih.govnih.gov

Similarly, research on novel fluoroquinolone derivatives incorporating chlorinated anilines has shown strong activity against both standard and resistant isolates of Staphylococcus aureus. researchgate.net In some cases, chlorinated aniline derivatives demonstrated better activity against these Gram-positive bacteria than their fluorinated counterparts. researchgate.net Fluorinated polymers have also been investigated for their antibiofilm effects, showing a reduction in bacterial adhesion and subsequent biofilm formation for both Gram-positive and Gram-negative bacteria. nih.gov

Antimicrobial Activity of Related Trifluoro-Anilines against Vibrio Species

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Key Finding | Reference |

|---|---|---|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | Inhibited planktonic cell growth and biofilm formation. | nih.govnih.gov |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | Inhibited planktonic cell growth and biofilm formation. | nih.govnih.gov |

Beyond direct killing or growth inhibition, certain trifluoro-anilines have been shown to affect bacterial virulence, which is the collection of mechanisms that enable a pathogen to cause disease. In a study of their effects on Vibrio species, ACNBF and ITFMA were found to significantly reduce key virulence factors. nih.govnih.gov The production of motility, protease activity, hemolysis, and indole (B1671886) were all diminished by the action of these compounds, suggesting a broader impact on the bacteria's pathogenic capabilities. nih.govnih.gov

To explore novel biological activities, researchers often synthesize metal complexes of organic ligands. Aniline and its derivatives can act as ligands, binding to metal ions to form coordination complexes with potentially unique chemical and biological properties. researchgate.net For instance, new sets of metal complexes with the general formula [M(C)₂(H₂O)₂]Cl₂ have been prepared using a ligand derived from 4-Chloroaniline (B138754) and transition metal ions like Mn(II), Co(II), Ni(II), Hg(II), Cu(II), and Cd(II). researchgate.net These complexes are characterized using various spectral techniques (FTIR, NMR, Mass spectra) and magnetic measurements to determine their structure, which is often octahedral. researchgate.net The biological activity of these synthesized complexes, such as their anti-bacterial action, is then evaluated against various bacterial strains. researchgate.net Similarly, Schiff base compounds derived from reactions with anilines, such as 3,5-bis(trifluoromethyl)aniline, have been used to prepare metal complexes for further study. researchgate.net

Environmental Fate and Impact Research

The widespread use of fluorinated and chlorinated compounds necessitates research into their environmental persistence, degradation, and potential impact. acs.orgnih.gov Compounds with strong carbon-fluorine bonds are often resistant to degradation, leading to concerns about their accumulation in soil and water. numberanalytics.com

The environmental persistence of chlorinated anilines is a concern, as some show low rates of degradation. nih.gov However, various degradation pathways, both biological and chemical, have been identified.

Microbial degradation offers an environmentally friendly approach to breaking down these compounds. A strain of Rhodococcus has been shown to utilize 2-Chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy under aerobic conditions. plos.org The degradation pathway begins with an oxidative hydroxylation, where a flavin-dependent monooxygenase removes the nitro group to form 4-amino-3-chlorophenol (B108459) (4-A-3-CP). This is followed by a dioxygenase-mediated transformation that converts 4-A-3-CP into 6-chlorohydroxyquinol (6-CHQ), which is the terminal aromatic intermediate before the ring is cleaved. plos.org

As previously mentioned in the context of biological interactions, microsomal enzymes can also metabolize fluorinated anilines. These pathways involve dehalogenation and the formation of reactive intermediates. nih.gov

Photocatalytic degradation is another method studied for breaking down chloroanilines in water. In the presence of photocatalysts like halloysite-TiO₂ and halloysite-Fe₂O₃ nanocomposites, aniline and its chlorinated derivatives can be completely degraded under UV irradiation. mdpi.com The degradation kinetics often follow pseudo-first-order models, with ortho-substituted anilines sometimes showing higher reactivity. mdpi.com

Metabolites Identified in the Degradation of a Related Chloroaniline

| Parent Compound | Degradation Method | Identified Metabolites | Organism/System | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitroaniline | Aerobic Biodegradation | 4-amino-3-chlorophenol (4-A-3-CP), 6-chlorohydroxyquinol (6-CHQ) | Rhodococcus sp. strain MB-P1 | plos.org |

| Fluorinated Anilines | Microsomal Biodehalogenation | Reactive Quinoneimines, Hydroxyaniline derivatives | Rat Liver Microsomes | nih.gov |

Ecotoxicological Assessments of Related Aniline Degradation Products

The environmental impact of aniline and its derivatives extends to the ecotoxicity of their degradation products. These transformation compounds, which can be formed through various biotic and abiotic processes in the environment, may exhibit significant toxicity to aquatic organisms. This section provides an overview of the ecotoxicological effects of key aniline degradation products, including chloroanilines, nitroanilines, and aminophenols, on different trophic levels in aquatic ecosystems.

Detailed Research Findings

Research into the ecotoxicity of aniline degradation products reveals a wide range of effects on aquatic life, from acute mortality to chronic impacts on reproduction and growth. The toxicity of these compounds is highly dependent on their specific chemical structure, including the type, number, and position of substituent groups on the aniline ring.

Chloroanilines: Chlorinated anilines are a significant class of aniline degradation products due to their widespread use as intermediates in the synthesis of pesticides and dyes. mdpi.com Studies have shown that the toxicity of chloroanilines to aquatic organisms generally increases with the degree of chlorination. For instance, a comparative study on the acute toxicity of aniline and its chlorinated derivatives to several aquatic species, including the bacterium Escherichia coli, the green alga Pseudokirchneriella subcapitata, the crustacean Daphnia magna, and the fish Danio rerio, found that toxicity generally increased with the number of chlorine substituents. researchgate.net However, there can be exceptions, as 4-chloroaniline was found to be an outlier in its toxicity to P. subcapitata. researchgate.net In another study, p-chloroaniline was identified as the most potent of the chloroaniline isomers in inducing methemoglobin formation in rats and mice, followed by m-chloroaniline and then o-chloroaniline. nih.gov

Nitroanilines: Nitroanilines are another important group of aniline derivatives with ecotoxicological relevance. Non-halogenated anilines, such as nitroanilines, have been suggested as potentially less toxic alternatives to chloroanilines in some industrial applications. mdpi.com However, they still pose a risk to aquatic ecosystems.

Aminophenols: Aminophenols, which can be formed from the degradation of aniline, also exhibit toxicity to aquatic organisms. A study on the toxic effects of aminophenol isomers on zebrafish (Danio rerio) embryos highlighted their potential for developmental toxicity. nih.gov The study investigated 2-aminophenol, 3-aminophenol, and 4-aminophenol, indicating that these degradation products can have detrimental effects on early life stages of fish. nih.gov

The ecotoxicological data, often presented as LC50 (lethal concentration for 50% of the test organisms) and EC50 (effective concentration for 50% of the test organisms), provide a quantitative measure of the acute toxicity of these compounds. Chronic toxicity is often assessed using the No-Observed-Effect Concentration (NOEC), which is the highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Ecotoxicity Data Tables

The following tables summarize the acute toxicity of various aniline degradation products to key aquatic organisms. The data is compiled from multiple scientific studies and provides a comparative overview of the potential environmental risk posed by these compounds.

Table 1: Acute Toxicity of Aniline and its Degradation Products to Fish

| Compound | Species | Exposure Duration (h) | Endpoint | Value (mg/L) | Reference |

| Aniline | Oncorhynchus mykiss (Rainbow Trout) | 96 | LC50 | 10.6 | europa.eu |

| Aniline | Pimephales promelas (Fathead Minnow) | 96 | LC50 | 2.2-187 | waterquality.gov.au |

| Aniline | Brachydanio rerio (Zebra Fish) | 96 | LC50 | 116 | researchgate.net |

| 4-Chloroaniline | Danio rerio (Zebra Fish) | 96 | LC50 | - | researchgate.net |

| 3,4-Dichloroaniline | Danio rerio (Zebra Fish) | 96 | LC50 | - | nih.gov |

| 3,5-Dichloroaniline | Danio rerio (Zebra Fish) | 96 | LC50 | - | researchgate.net |

| 2,3,4-Trichloroaniline | Danio rerio (Zebra Fish) | 96 | LC50 | - | researchgate.net |

| p-Aminophenol | Cyprinus carpio (Carp) | - | BCF | 10-46 | oecd.org |

Table 2: Acute Toxicity of Aniline and its Degradation Products to Aquatic Invertebrates

| Compound | Species | Exposure Duration (h) | Endpoint | Value (mg/L) | Reference |

| Aniline | Daphnia magna | 48 | EC50 | 0.16 | europa.eu |

| Aniline | Daphnia pulex | 48 | EC50 | 0.1 | waterquality.gov.au |

| 4-Chloroaniline | Daphnia magna | 48 | EC50 | - | researchgate.net |

| 3,4-Dichloroaniline | Daphnia magna | 48 | EC50 | - | epa.gov |

| 3,5-Dichloroaniline | Daphnia magna | 48 | EC50 | - | researchgate.net |

| 2,3,4-Trichloroaniline | Daphnia magna | 48 | EC50 | - | researchgate.net |

Table 3: Acute Toxicity of Aniline and its Degradation Products to Algae

| Compound | Species | Exposure Duration (h) | Endpoint | Value (mg/L) | Reference |

| Aniline | Pseudokirchneriella subcapitata | 96 | EC50 | 19 | europa.eu |

| Aniline | Pseudokirchneriella subcapitata | 72 | EC50 | - | nih.gov |

| 4-Chloroaniline | Pseudokirchneriella subcapitata | 72 | EC50 | - | researchgate.netnih.gov |

| 3,5-Dichloroaniline | Pseudokirchneriella subcapitata | 72 | EC50 | - | researchgate.netnih.gov |

| 2,3,4-Trichloroaniline | Pseudokirchneriella subcapitata | 72 | EC50 | - | researchgate.netnih.gov |

| 3,4,5-Trichloroaniline | Pseudokirchneriella subcapitata | 72 | EC50 | 1.43 | nih.gov |

| Phenol | Pseudokirchneriella subcapitata | 72 | EC50 | 197 | nih.gov |

| 2,3,5-Trichlorophenol | Vibrio fischeri | 15 min | EC50 | 0.37 | nih.gov |

Table 4: Chronic Toxicity of Aniline to Aquatic Organisms

| Compound | Species | Exposure Duration (d) | Endpoint | Value (µg/L) | Reference |

| Aniline | Daphnia magna | 21 | NOEC | 4-24 | europa.eu |

| Aniline | Pimephales promelas | 7 | NOEC | 15,700 | waterquality.gov.au |

| Aniline | Brachydanio rerio | 7-28 | NOEC | 5,600-18,000 | waterquality.gov.au |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(trifluoromethyl)aniline, and what critical parameters influence yield?

- Methodological Answer : Common synthetic pathways include halogenation of trifluoromethyl-substituted aniline precursors or reduction of nitro intermediates. For example, NaBH₄-mediated reduction of nitro groups under controlled pH (to avoid over-reduction) is effective. Critical parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), solvent polarity (e.g., ethanol or THF), and stoichiometric control of reducing agents. Protecting the amine group with acetyl or Boc groups may prevent undesired side reactions during functionalization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ ~3.5–5.0 ppm, broad, depending on solvent).

- ¹³C NMR : Detects carbons adjacent to electron-withdrawing groups (e.g., CF₃ at ~120–125 ppm).

- FT-IR : Confirms N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- HRMS : Validates molecular weight (C₇H₅ClF₃N, [M+H]⁺ = 196.01). Cross-reference with InChIKey

OTRRSPQJZRCMDA-UHFFFAOYSA-Nfor spectral matching .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under argon or nitrogen at -20°C to prevent oxidation. Use desiccants (e.g., molecular sieves) to avoid moisture-induced degradation. Handle in a fume hood with nitrile gloves, lab coats, and eye protection. Dispose of waste via approved halogenated organic protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to quantify impurities.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting points and detect polymorphs.

- Spectral Cross-Validation : Compare 2D NMR (COSY, HSQC) with literature data (e.g., ) .

Q. What strategies mitigate decomposition of this compound during high-temperature reactions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.

- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) during reflux.

- Low-Boiling Solvents : Use ethyl acetate or dichloromethane for easier distillation and reduced thermal exposure .

Q. How to design a multi-step synthesis incorporating this compound as an intermediate for complex molecules?

- Methodological Answer : Example workflow:

Protection : Boc-protect the amine using di-tert-butyl dicarbonate.

Functionalization : Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).

Deprotection : Remove Boc groups with TFA/CH₂Cl₂.

- Critical Note : Steric hindrance from -CF₃ and -Cl requires bulky ligands (e.g., XPhos) for efficient cross-coupling .

Q. What analytical challenges arise when quantifying trace impurities, and how to overcome them?

- Methodological Answer :

- Challenge : Co-elution of impurities in HPLC/GC.

- Solution : Use orthogonal methods (e.g., HPLC-UV paired with LC-MS/MS) and internal standards (e.g., deuterated analogs).

- Validation : Compare against certified reference materials (≥98% purity per ’s QC standards) .

Data Contradiction Analysis

Q. How to resolve conflicting reactivity data in halogenation reactions involving this compound?

- Methodological Answer : Divergent results may stem from solvent polarity or halogenating agents. For bromination:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.